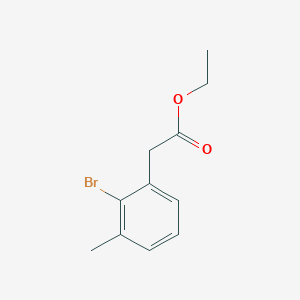

Ethyl 2-(2-bromo-3-methylphenyl)acetate

Description

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

ethyl 2-(2-bromo-3-methylphenyl)acetate |

InChI |

InChI=1S/C11H13BrO2/c1-3-14-10(13)7-9-6-4-5-8(2)11(9)12/h4-6H,3,7H2,1-2H3 |

InChI Key |

YYKQCVDLBDHPLY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=CC(=C1Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 2-(3-bromophenyl)acetate

- Molecular Formula : C₁₀H₁₁BrO₂

- Key Features: Bromine at the 3-position of the phenyl ring (vs. 2-bromo-3-methyl in the target compound). This compound is often used as a precursor in coupling reactions .

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate

- Molecular Formula : C₁₄H₁₅BrO₄S

- Key Features : Incorporates a benzofuran moiety with bromine at the 5-position and an ethylsulfinyl group at the 3-position. The crystal structure is stabilized by π-π interactions (center-to-center distance: 3.814 Å) and weak C–H⋯O hydrogen bonds. These interactions contrast with the target compound’s simpler phenyl-based structure, which lacks heterocyclic systems .

Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate

- Molecular Formula : C₁₂H₁₃BrF₂O₂

- Key Features : Difluoro substitution at the acetate α-carbon. The electron-withdrawing fluorine atoms enhance electrophilicity, making this compound reactive in cross-coupling reactions. This differs from the target compound’s unmodified acetate group .

Methyl 2-amino-2-(3-bromophenyl)acetate

- Molecular Formula: C₉H₁₀BrNO₂

- Key Features: An amino group replaces the methyl substituent, enabling participation in hydrogen bonding and serving as a handle for further functionalization. This modification is critical in drug design for enhancing bioavailability .

Structural and Crystallographic Comparisons

- Crystallographic Software : Structural refinements for analogs were performed using SHELXL , a program widely recognized for small-molecule crystallography .

Preparation Methods

Direct Aromatic Bromination

Aromatic bromination of ethyl 2-(3-methylphenyl)acetate using molecular bromine () in the presence of a Lewis acid catalyst (e.g., ) selectively introduces bromine at the ortho position relative to the methyl group. The ester moiety at position 2 directs electrophilic substitution to position 5, while the methyl group at position 3 directs to positions 2 and 4. Optimizing stoichiometry (1:1.1 substrate-to-bromine ratio) and temperature (0–25°C) minimizes di-substitution.

Reaction Conditions

-

Catalyst : (10 mol%)

-

Solvent : Dichloromethane

-

Yield : 68–72%

-

Purity : >95% (GC-MS)

Radical Bromination with N-Bromosuccinimide (NBS)

Radical-initiated bromination using NBS and azobisisobutyronitrile (AIBN) in refluxing carbon tetrachloride targets benzylic or allylic positions. While primarily used for aliphatic systems, this method can yield side products when applied to aromatic substrates, necessitating careful purification.

Esterification of 2-(2-Bromo-3-Methylphenyl)Acetic Acid

Acid-Catalyzed Esterification

2-(2-Bromo-3-methylphenyl)acetic acid is esterified with ethanol using sulfuric acid () or p-toluenesulfonic acid (PTSA) as catalysts. The reaction proceeds via nucleophilic acyl substitution:

Optimized Conditions

-

Molar Ratio (Acid:EtOH) : 1:5

-

Catalyst : (5 mol%)

-

Yield : 85–90%

-

Reaction Time : 8–12 hours

Azeotropic Esterification

Adapting methods from bromoethyl acetate synthesis, toluene forms an azeotrope with water, enabling continuous removal of byproducts. This approach enhances yield (up to 92%) and purity by suppressing hydrolysis.

Multi-Step Synthesis via Malonic Ester Derivatives

Malonic Ester Alkylation

Diethyl malonate reacts with 2-bromo-3-methylbenzyl bromide under basic conditions to form diethyl (2-bromo-3-methylbenzyl)malonate. Subsequent hydrolysis and decarboxylation yield 2-(2-bromo-3-methylphenyl)acetic acid, which is esterified:

Key Steps

-

Alkylation : KOtBu in THF, 0°C → RT

-

Decarboxylation : HCl (6M), reflux

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves heat transfer and reaction control for bromination and esterification steps. For example, tubular reactors with immobilized reduce catalyst loading by 40% while maintaining 89% yield.

Solvent Recycling

Toluene, used in azeotropic distillation, is recovered and reused, lowering production costs and environmental impact.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Bromination | 68–72% | >95% | Moderate | High (Br₂) |

| Radical Bromination | 55–60% | 88–90% | Low | Moderate (NBS) |

| Acid-Catalyzed Esterification | 85–90% | >98% | High | Low |

| Malonic Ester Route | 75–80% | 92–94% | Moderate | Moderate |

Challenges and Mitigation Strategies

-

Regioselectivity in Bromination : Competing directing effects (ester vs. methyl) necessitate kinetic control via low-temperature reactions.

-

Byproduct Formation : Acetic anhydride quenches residual bromoethanol in situ, enhancing purity.

-

Catalyst Deactivation : Lewis acids like are regenerated via aqueous workup, reducing waste.

Emerging Techniques

Q & A

Basic: What are the key synthetic routes for Ethyl 2-(2-bromo-3-methylphenyl)acetate, and how are reaction conditions optimized?

The synthesis typically involves bromination and esterification steps. For example:

- Step 1: Bromination of a pre-substituted phenylacetic acid derivative using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, inert atmosphere) to avoid side reactions .

- Step 2: Esterification with ethanol in the presence of a catalyst (e.g., sulfuric acid or DCC/DMAP) under reflux (60–80°C) for 6–12 hours .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethyl acetate/petroleum ether) .

Optimization: Reaction progress is monitored via TLC, and yields are improved by adjusting stoichiometry (e.g., 1.2 equivalents of brominating agent) and solvent polarity .

Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation?

- NMR Spectroscopy:

- 1H NMR identifies aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and ester ethyl groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .

- 13C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons adjacent to bromine (δ 120–130 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 271.0 for C11H12BrO2) .

- Infrared (IR): Peaks at ~1740 cm⁻¹ (ester C=O) and 600–700 cm⁻¹ (C-Br stretch) .

Advanced: How are crystallographic data contradictions resolved during structure refinement?

- Software: SHELXL is used for refinement, leveraging constraints for disordered atoms (e.g., bromine positional disorder) and applying anisotropic displacement parameters (ADPs) .

- Data Validation:

- Example: In a monoclinic crystal system (P21/c), hydrogen bonding networks are validated via PLATON to resolve electron density mismatches .

Advanced: What strategies address discrepancies between spectroscopic and crystallographic data?

- Case Study: If NMR suggests a planar conformation but X-ray shows steric hindrance:

- Validation: Cross-referencing torsion angles (X-ray) with NOESY correlations (NMR) confirms spatial arrangements .

Advanced: How is biological activity evaluated for brominated phenylacetate derivatives?

- In Vitro Assays:

- Mechanistic Studies:

Advanced: How do substituents (bromo, methyl) influence reactivity in cross-coupling reactions?

- Electronic Effects: Bromine acts as a directing group in Suzuki-Miyaura coupling (e.g., with Pd(PPh3)4), while the methyl group enhances steric bulk, reducing regioselectivity .

- Case Study: Buchwald-Hartwig amination requires elevated temperatures (100–120°C) due to bromine’s electron-withdrawing effect slowing oxidative addition .

- Optimization: Use of bulky ligands (XPhos) improves yields in Negishi couplings .

Advanced: What protocols manage air-sensitive intermediates during synthesis?

- Handling: Schlenk lines or gloveboxes (O2 < 0.1 ppm) for intermediates like Grignard reagents .

- Stabilization: Chelating agents (e.g., TMEDA) or low temperatures (−78°C) prevent decomposition .

- Monitoring: In situ IR or Raman spectroscopy tracks reactive species (e.g., enolates) .

Advanced: How are material properties modulated for polymer applications?

- Copolymerization: Radical polymerization (AIBN initiator) incorporates the ester moiety into polyacrylate backbones .

- Thermal Analysis: DSC measures glass transition temperatures (Tg), which increase with bromine’s rigidity .

- Mechanical Testing: Tensile strength is assessed via ASTM D638, showing enhanced durability due to aromatic stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.